N-(4-(2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thiazol-2-yl)pyrimidine-2-carboxamide
Description
N-(4-(2-(Benzo[d]thiazol-2-ylamino)-2-oxoethyl)thiazol-2-yl)pyrimidine-2-carboxamide is a heterocyclic compound featuring a benzo[d]thiazole core linked via an acetamide bridge to a thiazole ring, which is further connected to a pyrimidine-2-carboxamide group.
Properties
IUPAC Name |
N-[4-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]-1,3-thiazol-2-yl]pyrimidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N6O2S2/c24-13(22-17-21-11-4-1-2-5-12(11)27-17)8-10-9-26-16(20-10)23-15(25)14-18-6-3-7-19-14/h1-7,9H,8H2,(H,20,23,25)(H,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXYHJRRHBFMQEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)NC(=O)CC3=CSC(=N3)NC(=O)C4=NC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N6O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thiazol-2-yl)pyrimidine-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of benzo[d]thiazole and thiazole intermediates, which are then coupled through a series of condensation and cyclization reactions. Common reagents used in these reactions include amines, carboxylic acids, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling temperature, pressure, and the use of solvents to enhance the efficiency of the synthesis process. Advanced techniques such as continuous flow chemistry and automated synthesis may also be employed to scale up production.
Chemical Reactions Analysis
Types of Reactions
N-(4-(2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thiazol-2-yl)pyrimidine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Anticancer Properties
The compound has shown promising anticancer activity in several studies. For instance, derivatives of thiazole and pyrimidine have been synthesized and evaluated for their antiproliferative effects against various cancer cell lines. Notably, compounds with similar structural motifs have demonstrated significant cytotoxicity against human glioblastoma and melanoma cells. One study highlighted a thiazole-pyridine hybrid that exhibited an IC50 value of 5.71 μM against breast cancer cells, outperforming standard chemotherapeutics like 5-fluorouracil .
Antimicrobial Activity
Research indicates that compounds containing the benzo[d]thiazole moiety possess antimicrobial properties. In particular, derivatives of thiazole have been evaluated for their efficacy against resistant strains of bacteria and fungi. A study reported that certain thiazole derivatives exhibited strong activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium, indicating their potential as novel antimicrobial agents .
Synthetic Methodologies
The synthesis of N-(4-(2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thiazol-2-yl)pyrimidine-2-carboxamide typically involves multi-step reactions starting from readily available precursors. The following general steps are often employed:
- Formation of Thiazole Ring : This is achieved through the condensation of appropriate thioketones with amines.
- Pyrimidine Integration : The thiazole derivative is then reacted with pyrimidine carboxylic acids or their derivatives to form the final compound.
- Functionalization : Further modifications may include introducing various substituents to enhance biological activity or solubility.
Anticancer Activity Assessment
A comprehensive study evaluated the anticancer properties of a series of thiazole-pyrimidine derivatives against multiple cancer cell lines, including A375 (melanoma), DU145 (prostate cancer), and MCF-7 (breast cancer). The results indicated that specific substitutions on the pyrimidine ring significantly influenced the cytotoxicity profiles, with some compounds achieving IC50 values below 10 µM .
Antimicrobial Efficacy
In another investigation, a set of benzo[d]thiazole derivatives was tested for their antimicrobial activity against both Gram-positive and Gram-negative bacteria. The findings revealed that certain compounds exhibited broad-spectrum activity, particularly against drug-resistant strains, suggesting their potential as lead candidates for further development in antimicrobial therapies .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of N-(4-(2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thiazol-2-yl)pyrimidine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may interfere with DNA replication or protein synthesis, resulting in the inhibition of cell growth and proliferation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with several analogs, differing in substituents, linker regions, and appended heterocycles. Below is a detailed analysis of its key similarities and distinctions:
Table 1: Structural and Physicochemical Comparison
Key Findings from Comparative Analysis
Structural Variations and Functional Groups Linker Diversity: The main compound employs an acetamide linker, whereas analogs like Compounds 1–3 () utilize triazole linkers formed via click chemistry, which enhance structural rigidity and metabolic stability .
Physicochemical Properties
- Melting Points : Higher melting points (e.g., 239–240°C for Compound 1) correlate with extended conjugation and rigid triazole linkers, while lower values (e.g., 195–196°C for Compound 2) reflect flexible ester groups .
- Synthetic Yields : The 72% yield of Compound 2 () suggests efficient azide-alkyne cycloaddition, contrasting with the 34% yield of Compound 1, likely due to steric hindrance from bulkier substituents .
Pharmacokinetic Modifiers: Piperazine derivatives (e.g., ) introduce basic nitrogen atoms, which may enhance blood-brain barrier penetration—critical for Alzheimer’s drug candidates .
Thermal Stability Compound 3 () exhibits decomposition near 200°C, indicating sensitivity to prolonged heating, possibly due to the labile indolinone group .
Biological Activity
N-(4-(2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thiazol-2-yl)pyrimidine-2-carboxamide is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article synthesizes various findings related to its biological activity, including antimicrobial, anticancer, and neuroprotective effects.
Chemical Structure and Properties
The compound features a complex structure that incorporates multiple heterocyclic rings, notably a benzo[d]thiazole moiety and a pyrimidine ring. Its unique chemical composition contributes to its diverse biological activities.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of benzothiazole, including compounds similar to this compound, exhibit potent antimicrobial properties. For instance, benzothiazole derivatives have shown effectiveness against various drug-resistant strains of bacteria and fungi.
| Compound | Microbial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound 5c | Mycobacterium tuberculosis | 0.24 µg/mL |
| Compound 5b | Staphylococcus aureus | 0.98 µg/mL |
| Compound 7 | Candida auris | >1 µg/mL |
These findings indicate that modifications on the benzothiazole structure can enhance antimicrobial efficacy, making it a promising scaffold for developing new antibiotics .
Anticancer Activity
The anticancer potential of this compound has been explored in various cancer cell lines. Studies have shown that certain thiazole derivatives demonstrate significant cytotoxic effects against cancer cells such as Caco-2 (colorectal cancer) and A549 (lung cancer).
Case Study: Anticancer Efficacy
A series of thiazole derivatives were tested for their anticancer activity:
| Compound | Cell Line | Viability (%) | Significance (p-value) |
|---|---|---|---|
| Compound A | Caco-2 | 39.8 | <0.001 |
| Compound B | A549 | 55.4 | 0.0019 |
| Compound C | Caco-2 | 27.2 | <0.01 |
These results illustrate that structural modifications significantly impact the anticancer potency of these compounds, with specific substitutions enhancing their activity against targeted cancer cells .
Neuroprotective Effects
The neuroprotective properties of benzothiazole derivatives have also been assessed, particularly in models of neurodegenerative diseases such as Parkinson's disease (PD). Research indicates that certain compounds can inhibit neuronal nitric oxide synthase (nNOS), which is implicated in neuroinflammation and neuronal death.
Neuroprotective Mechanism
In a study involving nNOS inhibition:
| Compound | nNOS Inhibition (%) | Effect on Dopamine Levels |
|---|---|---|
| Compound 18 | 66.73 | Increased |
| Control | - | Baseline |
The compound demonstrated significant neuroprotective effects by enhancing dopamine levels while reducing harmful glutamate levels in neuronal models .
Q & A
Q. What are the established synthetic routes for N-(4-(2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thiazol-2-yl)pyrimidine-2-carboxamide, and what intermediates are critical?
- Methodological Answer : The compound can be synthesized via multi-step reactions involving: (i) Preparation of thiazole and pyrimidine intermediates (e.g., coupling 4-chloropyrimidine with benzo[d]thiazol-2-amine under basic conditions) . (ii) Amide bond formation between thiazole-ethylamine and pyrimidine-carboxylic acid derivatives using coupling agents like EDC/HOBt . Key intermediates include 4-(2-aminoethyl)thiazole and pyrimidine-2-carboxylic acid derivatives. Reaction conditions (e.g., anhydrous solvents, controlled pH) are critical to suppress side reactions .
Q. Which analytical techniques are essential for structural characterization of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm backbone connectivity and substituent positions. For example, thiazole protons resonate at δ 7.2–8.5 ppm, while pyrimidine carbons appear at ~160 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ ion) with <2 ppm error .
- HPLC : Purity assessment (>95%) using C18 columns with UV detection at 254 nm .
Q. How can researchers screen the biological activity of this compound in preliminary assays?
- Methodological Answer :
- Kinase Inhibition Assays : Use ADP-Glo™ or fluorescence polarization to measure inhibition of kinases (e.g., EGFR, VEGFR) at 1–10 µM concentrations .
- Cytotoxicity Screening : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC determination via dose-response curves .
- Solubility and Stability : Assess in PBS (pH 7.4) and simulated gastric fluid (pH 2.0) using LC-MS to identify degradation products .
Advanced Research Questions
Q. How can density functional theory (DFT) elucidate the electronic properties of this compound?
- Methodological Answer :
- B3LYP/6-31G(d) Calculations : Optimize geometry and compute HOMO-LUMO gaps to predict reactivity. For similar thiazole-pyrimidine hybrids, HOMO energies near -6.5 eV suggest nucleophilic attack susceptibility .
- Electrostatic Potential Maps : Identify electron-deficient regions (e.g., pyrimidine ring) for targeted electrophilic substitutions .
- Solvent Effects : Include polarizable continuum models (PCM) to simulate aqueous environments and correlate with experimental solubility .
Q. What strategies optimize reaction yields in the synthesis of this compound?
- Methodological Answer :
- Catalyst Screening : Test Pd(OAc)/Xantphos for Suzuki-Miyaura couplings of halogenated intermediates .
- Microwave-Assisted Synthesis : Reduce reaction time (e.g., from 24h to 1h) for amide bond formation at 80°C with 20% yield improvement .
- Workflow Automation : Use flow chemistry for precise control of stoichiometry in thiazole-ethylamine coupling steps .
Q. How should researchers resolve contradictions in biological activity data across assays?
- Methodological Answer :
- Assay Validation : Cross-validate kinase inhibition using orthogonal methods (e.g., SPR vs. enzymatic assays) to rule out false positives .
- Metabolite Profiling : Perform hepatic microsome incubations with LC-HRMS to identify active metabolites that may contribute to off-target effects .
- Structural Dynamics : Use molecular dynamics (MD) simulations to assess binding mode variations (e.g., RMSD >2 Å indicates flexible binding pockets) .
Key Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
